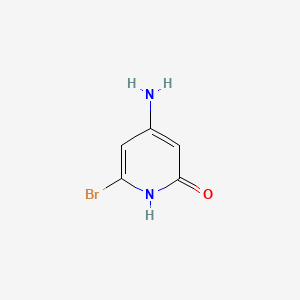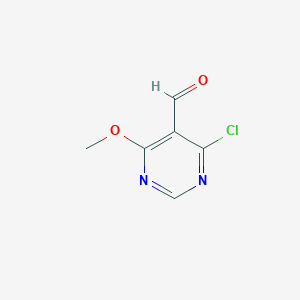
3-(Iodomethyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)hexanoic acid: is an organic compound with the molecular formula C7H13IO2 It is a derivative of hexanoic acid, where an iodine atom is attached to the third carbon of the hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Iodomethyl)hexanoic acid typically involves the iodination of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. This reaction introduces the iodine atom at the desired position on the hexanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Iodomethyl)hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated hexanoic acid derivatives.
Oxidation Reactions: Products include hexanoic acid or other oxidized derivatives.
Reduction Reactions: Products include hexane or hexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Iodomethyl)hexanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)hexanoic acid depends on its specific application. In general, the iodine atom can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. For example, in medicinal chemistry, the iodine atom may enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromomethylhexanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Chloromethylhexanoic acid: Similar structure but with a chlorine atom instead of iodine.
3-Fluoromethylhexanoic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 3-(Iodomethyl)hexanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to different reactivity and interactions, making this compound a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
3-(iodomethyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYUTMZDGYBCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

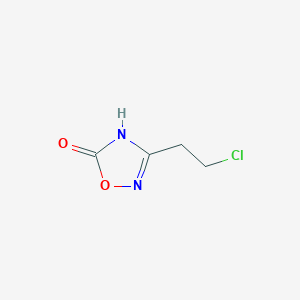
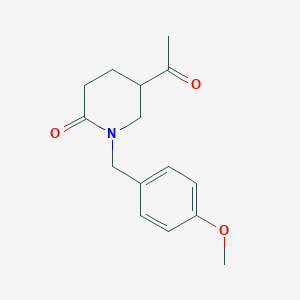
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)

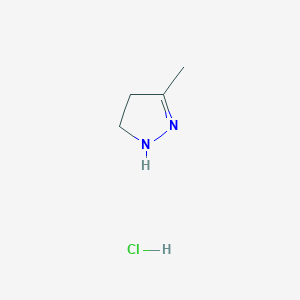
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
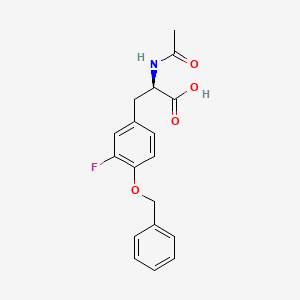
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)


